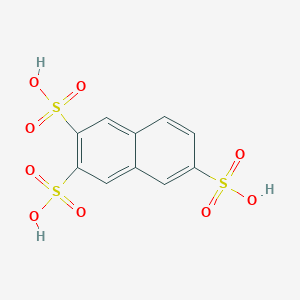
Naphthalene-2,3,6-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3,6-trisulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 2, 3, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum. The reaction is carried out at elevated temperatures, typically between 140°C and 240°C . The naphthalene and oleum are metered into sulfuric acid, and the temperature is maintained within the specified range for a certain period. The mixture is then further stirred to complete the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated by filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,3,6-trisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone in the aqueous phase. This reaction results in the formation of highly oxidized organic acids and sulfate ions .
Common Reagents and Conditions
Oxidation: Ozone is commonly used as an oxidizing agent.
Substitution: Substitution reactions involve the replacement of sulfonic groups with other functional groups under specific conditions.
Major Products
The major products formed from these reactions include disulfonic acid derivatives, highly oxidized organic acids, and sulfate ions .
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3,6-trisulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalene-2,3,6-trisulfonic acid involves its interaction with molecular targets and pathways. It acts as an anionic chromophore, interacting with various molecules in capillary electrophoresis. Additionally, it serves as a dopant in the polymerization of pyrrole, influencing the polymerization process . The compound’s sulfonic groups play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2,3,6-trisulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1,3,6-trisulfonic acid: This compound has sulfonic groups at positions 1, 3, and 6.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): This compound has two sulfonic groups at positions 1 and 5.
2-Amino-3,6,8-naphthalenetrisulfonic acid: This compound contains an amino group in addition to the sulfonic groups, making it useful in different synthetic and research applications.
This compound is unique due to its specific sulfonic group positions, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
145851-17-8 |
|---|---|
Molekularformel |
C10H8O9S3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
naphthalene-2,3,6-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)8-2-1-6-4-9(21(14,15)16)10(22(17,18)19)5-7(6)3-8/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
FAMAGPXMXMUBMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


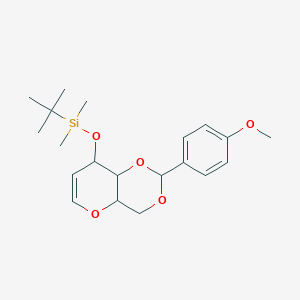
![[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B14116155.png)
![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)

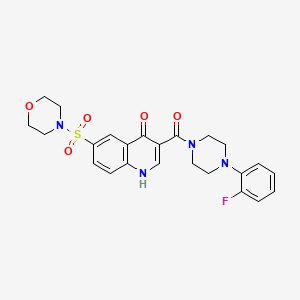
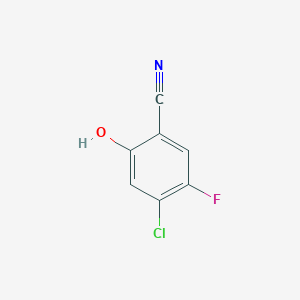
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14116188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)
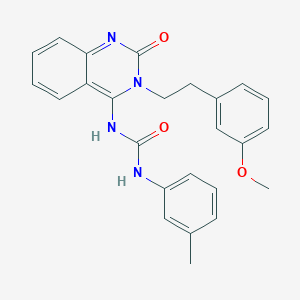

![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
